molecular formula C21H17N3O3S B237005 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide

Cat. No. B237005
M. Wt: 391.4 g/mol
InChI Key: IJEMITVPEAKVRE-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide is a novel compound that has been developed for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used in a variety of applications.

Mechanism Of Action

The mechanism of action of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth.

Biochemical And Physiological Effects

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models and to inhibit the growth of cancer cells. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide in lab experiments is its potential as an anti-inflammatory and antitumor agent. Additionally, it has been shown to have antioxidant properties, which could be useful in studying oxidative stress. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results.

Future Directions

There are several future directions for research involving N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide. One possible direction is to further investigate its mechanism of action and identify specific enzymes and signaling pathways that it targets. Additionally, it could be tested in additional animal models of inflammation and cancer to further assess its potential as a therapeutic agent. Finally, it could be modified to improve its bioavailability and reduce potential side effects.

Synthesis Methods

The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide involves the reaction of 2-phenylsulfanylacetic acid with 5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid. The reaction is catalyzed by a base, and the resulting product is purified using standard chromatographic techniques.

Scientific Research Applications

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide has been used in various scientific research applications. It has shown potential as an anti-inflammatory agent and has been tested in animal models of inflammation. Additionally, it has been shown to have antitumor activity and has been tested in various cancer cell lines.

properties

Product Name

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C21H17N3O3S/c1-13-10-14(23-18(25)12-28-15-6-3-2-4-7-15)11-16(19(13)26)21-24-20-17(27-21)8-5-9-22-20/h2-11H,12H2,1H3,(H,22,24)(H,23,25)/b21-16+

InChI Key

IJEMITVPEAKVRE-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC=N3)/C1=O)NC(=O)CSC4=CC=CC=C4

SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)CSC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)CSC4=CC=CC=C4

Origin of Product

United States

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